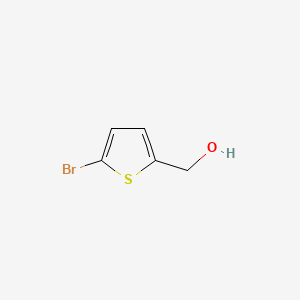

(5-Bromothien-2-yl)methanol

描述

(5-Bromothien-2-yl)methanol (CAS 79387-71-6) is a brominated thiophene derivative with the molecular formula C₅H₅BrOS and a molecular weight of 193.06 g/mol . It is characterized by a hydroxylmethyl (-CH₂OH) group attached to the 2-position of a thiophene ring, which is brominated at the 5-position. This compound is typically a yellow liquid at room temperature and is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science . Its reactivity stems from the electron-rich thiophene ring and the polar hydroxyl group, enabling participation in cross-coupling reactions, esterifications, and nucleophilic substitutions .

属性

IUPAC Name |

(5-bromothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRSLMCLMMFHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465749 | |

| Record name | (5-bromothien-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79387-71-6 | |

| Record name | 5-Bromo-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79387-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-bromothien-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromothiophen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Precursors

- 5-Bromo-2-thiophenecarboxaldehyde : A critical intermediate, synthesized via bromination of thiophene-2-carboxaldehyde.

- Thiophene-2-carboxaldehyde : Prepared through formylation or oxidation of thiophene derivatives.

Bromination Strategies

Bromination of Thiophene-2-Carboxaldehyde

Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) or Br₂ under controlled conditions.

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NBS | THF/DMF | 0–25°C | 85–98% | |

| Br₂ | CHCl₃/CCl₄ | 20–30°C | 70–90% |

Mechanism :

Electrophilic aromatic substitution directed by the electron-withdrawing aldehyde group. Bromination occurs preferentially at the 5-position due to the meta-directing effect of the aldehyde.

Reduction of 5-Bromo-2-Thiophenecarboxaldehyde

Sodium Borohydride (NaBH₄) Reduction

The aldehyde group is reduced to a hydroxymethyl group using NaBH₄ in methanol or ethanol.

| Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Methanol | 0°C | 2 hours | 100% | |

| Ethanol | 0–20°C | 24 hours | 92% |

Procedure :

- Dissolve 5-bromo-2-thiophenecarboxaldehyde in methanol.

- Add NaBH₄ in portions at 0°C.

- Stir, then extract with ethyl acetate and purify via column chromatography.

Advantages :

Industrial and Scalable Methods

One-Pot Synthesis

Direct bromination and reduction can be optimized for industrial production:

- Bromination Step : Use NBS in THF or DMF with a catalyst (e.g., FeCl₃).

- Reduction Step : Implement NaBH₄ in methanol under inert conditions.

Challenges :

Comparative Analysis of Methods

| Route | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| NBS + NaBH₄ | NBS, NaBH₄, MeOH | 85–100% | >95% | High |

| Br₂ + NaBH₄ | Br₂, NaBH₄, EtOH | 70–90% | 90–95% | Moderate |

| Catalytic Hydrogenation | H₂, Pd/C | 50–70% | 85–90% | Low |

Challenges and Optimization

- Regioselectivity : Ensuring bromination at the 5-position requires precise control of reaction conditions.

- Oxidation Risks : Aldehydes are prone to oxidation; inert atmospheres (N₂/Ar) are recommended.

- Purification : Column chromatography (silica gel) is critical for isolating pure product.

Case Studies

High-Yield Synthesis (100% Yield)

Conditions :

化学反应分析

Types of Reactions

(5-Bromothien-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of (5-Bromothien-2-yl)aldehyde or (5-Bromothien-2-yl)ketone.

Reduction: Formation of 2-thienylmethanol.

Substitution: Formation of various substituted thienylmethanols depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

a. Drug Development

(5-Bromothien-2-yl)methanol has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in enhancing the binding affinity to human dopamine transporters (hDAT), which are crucial for treating conditions like attention deficit hyperactivity disorder (ADHD) and substance abuse disorders. A study highlighted that derivatives of this compound demonstrated comparable efficacy to established compounds in enhancing hDAT binding, indicating its potential as a lead compound in drug design .

b. Nucleoside Analogues

The compound has also been utilized in the synthesis of nucleoside analogues, which are critical in antiviral and anticancer therapies. For instance, modifications involving this compound have led to the development of new nucleoside derivatives that exhibit enhanced biological activity against various pathogens .

Organic Synthesis

a. Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for producing various chemical entities. It is utilized in Suzuki-Miyaura coupling reactions, which are fundamental methods for forming carbon-carbon bonds. This reaction facilitates the creation of complex molecules that are essential in pharmaceuticals and agrochemicals .

b. Functionalization Reactions

The bromine atom in this compound allows for electrophilic substitution reactions, enabling further functionalization of the thiophene ring. This characteristic makes it a versatile building block in synthesizing more complex structures with potential biological activity .

Table 1: Summary of Applications

作用机制

The mechanism of action of (5-Bromothien-2-yl)methanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The bromine and thienyl functional groups play a crucial role in its reactivity and interaction with other molecules .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers on the Thiophene Ring

a. (4-Bromo-2-thienyl)methanol (CAS 79757-77-0)

- Molecular Formula : C₅H₅BrOS (identical to 5-bromo isomer).

- Key Differences: Bromine substitution at the 4-position instead of the 5-position. Limited data on physical properties, but positional isomerism likely affects electronic properties and reactivity. For example, the 4-bromo derivative may exhibit altered regioselectivity in Suzuki-Miyaura couplings due to differences in electron density distribution .

(3-Bromothien-2-yl)methanol

- Status: Not explicitly reported in the provided evidence, but hypothetical.

Functional Group Variants

a. (5-Bromo-2-methoxyphenyl)methanol (CAS not provided)

- Molecular Formula : C₈H₉BrO₂.

- Structure : Benzene ring with methoxy (-OCH₃) and hydroxymethyl groups; bromine at the 5-position.

- Properties : Synthesized as a colorless oil via NaBH₄ reduction of the corresponding aldehyde . Compared to the thiophene analog, the benzene ring offers greater aromatic stability but reduced electron richness, making it less reactive in cross-coupling reactions.

b. 1-(5-Bromothien-2-yl)-2,2,2-trifluoroethanol (CAS not provided)

Halogen-Substituted Analogs

(5-Chlorothien-2-yl)methanol

- Expected Comparison : Chlorine’s smaller atomic radius and lower electronegativity (vs. bromine) would reduce steric effects and alter reactivity in nucleophilic substitutions.

b. 2-Bromothioanisole (CAS 19614-16-5)

Data Table: Key Properties of Selected Compounds

Reactivity Trends

- Brominated thiophene alcohols generally exhibit higher reactivity in cross-coupling reactions compared to their benzene analogs (e.g., (5-Bromo-2-methoxyphenyl)methanol) due to the thiophene’s electron-rich nature .

- Fluorinated analogs like 1-(5-Bromothien-2-yl)-2,2,2-trifluoroethanol demonstrate enhanced stability in harsh reaction conditions, making them suitable for late-stage fluorination in drug discovery .

生物活性

(5-Bromothien-2-yl)methanol is an organic compound notable for its unique structure, which includes a bromine atom and a hydroxymethyl group attached to a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities such as antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H5BrOS, with a molecular weight of approximately 195.07 g/mol. The compound features a thiophene ring with a bromine substituent at the 5-position and a hydroxymethyl group at the 2-position. This configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis by activating caspase pathways, highlighting its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the lipophilicity of the compound, facilitating membrane penetration and interaction with cellular components.

-

Antimicrobial Mechanism :

- Disruption of cell membrane integrity.

- Inhibition of key metabolic enzymes.

-

Anticancer Mechanism :

- Induction of apoptosis via caspase activation.

- Interference with DNA synthesis and repair mechanisms.

Research Findings

Recent studies have expanded on the biological potential of this compound:

- Antimicrobial Studies : Investigations into the compound's effectiveness against resistant bacterial strains indicate promise for therapeutic applications in treating infections that are difficult to manage with conventional antibiotics .

- Cancer Research : Ongoing research is exploring the compound's effects on various cancer types, including lung and colon cancers, with findings suggesting that it may enhance the efficacy of existing chemotherapeutic agents .

常见问题

Q. What are the common synthetic routes for (5-Bromothien-2-yl)methanol, and how are reaction conditions optimized?

this compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where brominated thienyl intermediates are coupled with methanol-containing precursors. For example, meso-tetra(5-bromothien-2-yl)porphyrin derivatives are synthesized using ethanol/water solvent systems under reflux, monitored via UV-Vis spectroscopy for Soret and Q band shifts to confirm product formation . Alternative protocols involve hydrazine hydrate and KOH in ethanol under reflux, followed by acidification and crystallization, as demonstrated in related bromothiophene syntheses . Optimization focuses on solvent polarity, catalyst selection, and reaction time to maximize yield while minimizing side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Essential for confirming the bromothienyl moiety and methanol group connectivity. For example, H and C NMR resolve aromatic protons and hydroxyl groups in analogous brominated aromatic alcohols .

- X-ray Crystallography : Used to determine molecular geometry and packing. Crystal structures of related compounds, such as (5-bromo-2-hydroxyphenyl)methanone, reveal intermolecular hydrogen bonding and halogen interactions .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for purity assessment in intermediates .

Q. What are the primary applications of this compound in medicinal chemistry?

Bromothienyl derivatives are explored as antiviral agents. For instance, 5-(5-bromothien-2-yl)-2'-deoxyuridine analogs exhibit inhibitory activity against HSV-1 thymidine kinase, with IC values determined via enzymatic assays . The bromine atom enhances electrophilicity, facilitating nucleophilic substitutions in prodrug design. Additionally, the methanol group enables functionalization via esterification or oxidation to carboxylic acids for enhanced bioavailability .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to identify reactive sites. For brominated aromatics, DFT studies reveal charge distribution shifts at the bromine and hydroxyl groups, guiding regioselective modifications . Solvent effects and transition-state modeling further optimize reaction pathways for derivatives like trifluoroethanol analogs .

Q. What strategies address contradictory data in biological activity studies of bromothienyl derivatives?

Contradictions in bioactivity (e.g., varying IC values across assays) require rigorous methodological validation:

- Dose-Response Reproducibility : Ensure consistent compound purity (≥95% by HPLC) and controlled assay conditions (pH, temperature) .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical variations .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔG calculations for binding affinity) to resolve outliers .

Q. How do structural modifications of this compound impact its performance in catalytic systems?

Substitutions on the thienyl ring alter catalytic activity in cross-coupling reactions. For example:

- Electron-Withdrawing Groups (e.g., -CF): Increase oxidative stability but may reduce catalyst turnover in Suzuki reactions .

- Methanol Group Functionalization : Conversion to aldehydes or ketones enhances coordination with metal catalysts (e.g., Pd, Ni), improving reaction efficiency . Experimental validation involves kinetic studies and in situ IR spectroscopy to monitor intermediate formation .

Methodological Considerations

- Synthesis Optimization : Prioritize green solvents (e.g., ethanol/water mixtures) and catalyst recovery systems to align with sustainability goals .

- Data Transparency : Adhere to open-data principles for crystallographic and spectroscopic datasets, ensuring reproducibility in structural analyses .

- Safety Protocols : Handle brominated compounds under inert atmospheres to prevent degradation, and use PPE to mitigate toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。